molecular formula C10H12N2O B2539178 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile CAS No. 672326-24-8

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

Cat. No. B2539178
CAS RN: 672326-24-8
M. Wt: 176.219
InChI Key: LUTPPDMTYYWSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structure, and reactivity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of N-hydroxy-4-(methylamino)azobenzene and its derivatives is described, which shares a structural motif with the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors in the presence of catalysts or specific reaction conditions. For example, the synthesis of N-hydroxy-4-(methylamino)azobenzene required the use of ascorbic acid as an antioxidant and alkaline hydrolysis of N-benzoyloxy compounds . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Molecular Structure Analysis

The molecular structure of compounds is often determined using techniques such as X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing details about the crystal system and hydrogen bonding . This information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, providing insights into possible reactions. For example, the reactivity of synthetic N-hydroxy-4-(methylamino)azobenzene to several amino acids was described . Additionally, the inhibition of the cyclotrimerization of benzonitrile by a specific amino lithium imide suggests a mechanism for the cyclotrimerization process . These studies can inform predictions about the reactivity of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and reactivity. For example, the unique properties of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, such as its behavior towards various reagents and its dissociation in solution, were characterized using IR, UV/vis, and NMR spectroscopy . These techniques could also be applied to determine the properties of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study demonstrated a one-pot synthesis method for producing 4-amino-1,2-dihydro-3-quinolinecarboxylates, highlighting the utility of 2-(methylamino)benzonitrile in facilitating conjugate addition and enolate–nitrile coupling reactions, with yields ranging from 36 to 79% (Kobayashi et al., 1997). This reaction pathway opens up new possibilities for the synthesis of quinoline derivatives, which are important in the development of pharmaceuticals and organic materials.

Mechanistic Insights and Catalysis

  • Research into the inhibition of the cyclotrimerization of benzonitrile has revealed new insights into the likely mechanism of the cyclotrimerization process. The formation of a new α-amino lithium imide in the solid state, which is a tetrameric cubane, suggests a novel approach to controlling the cyclotrimerization reactions of nitrile compounds (Davies et al., 1997).

Materials Science and Engineering Applications

  • In the realm of materials science , the catalytic conversion of methyl benzoate and NH3 over Montmorillonite K10 clay to produce benzonitrile, among other products, has been studied. This process highlights the potential use of clay catalysts in the efficient synthesis of nitriles and amides from esters, with implications for sustainable chemistry and industrial applications (Wali et al., 1998).

Pharmacological Research

  • The synthesis and structural analysis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate for the synthesis of febuxostat, showcases the importance of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile derivatives in the development of therapeutic agents. The optimized synthetic method is suitable for industrial preparation, emphasizing the role of chemical synthesis in pharmaceutical manufacturing (Shaojie, 2010).

Nonlinear Optical (NLO) Properties

  • An in-depth study on the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives utilized density functional theory (DFT) to reveal that these compounds are promising candidates for NLO materials. The significant enhancement in NLO properties through the substitution of the methoxy group with stronger electron donors suggests a pathway for designing advanced NLO materials (Kiven et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or in contact with skin .

properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,10,12-13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTPPDMTYYWSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.